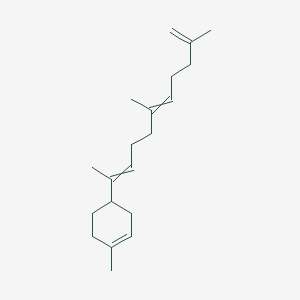
1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- is an organic compound with the molecular formula C20H32 and a molecular weight of 272.468 g/mol . This compound is characterized by a cyclohexene ring substituted with a methyl group and a long aliphatic chain containing three double bonds. It is commonly used in organic synthesis and has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with a suitable aliphatic chain precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product .
化学反応の分析
Types of Reactions
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds in the aliphatic chain to single bonds, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated hydrocarbons .
科学的研究の応用
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a ligand for certain receptors, modulating their activity and leading to downstream effects .
類似化合物との比較
Similar Compounds
Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexen-1-yl): This compound has a similar structure but with different substituents on the cyclohexene ring.
Cyclohexene, 4-methyl-: Another similar compound with a methyl group on the cyclohexene ring.
Uniqueness
Cyclohexene, 1-methyl-4-(1,5,9-trimethyl-1,5,9-decatrienyl)- is unique due to its long aliphatic chain with multiple double bonds, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
特性
CAS番号 |
56248-11-4 |
|---|---|
分子式 |
C20H32 |
分子量 |
272.5 g/mol |
IUPAC名 |
4-(6,10-dimethylundeca-2,6,10-trien-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C20H32/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h9,11-12,20H,1,6-8,10,13-15H2,2-5H3 |
InChIキー |
NBDOWXJKEJZWKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(=CCCC(=CCCC(=C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


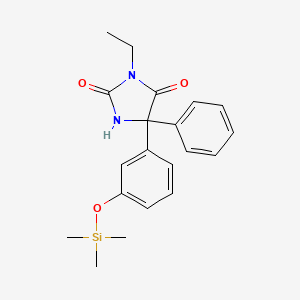

![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)
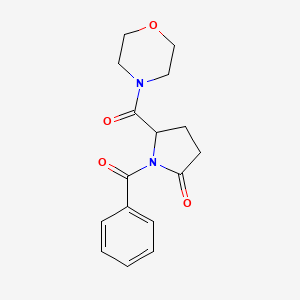
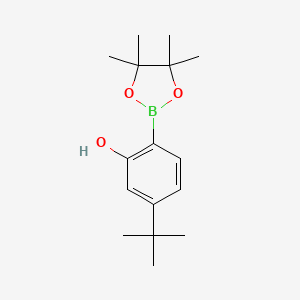


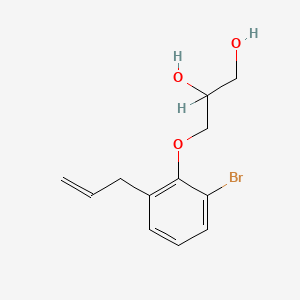

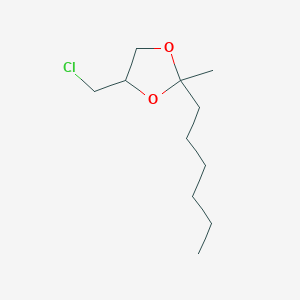
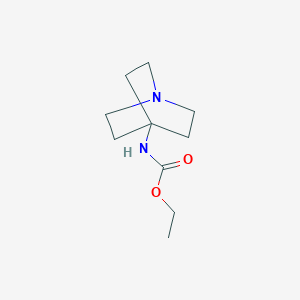
amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)

